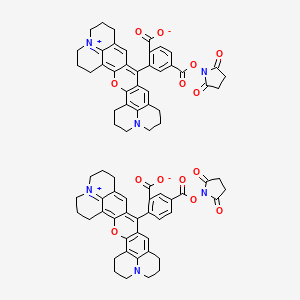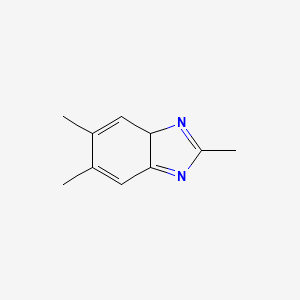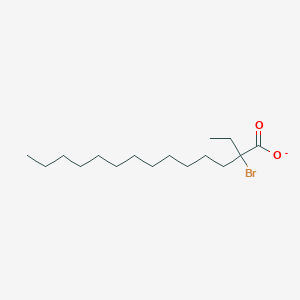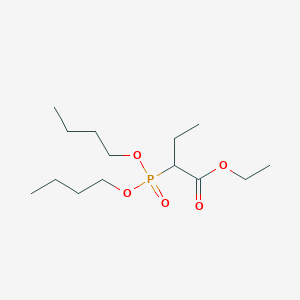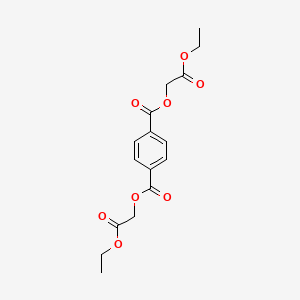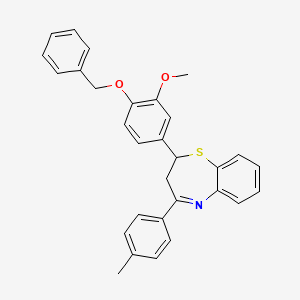
|A-Glucosidase-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
|A-Glucosidase-IN-17 is a potent inhibitor of the enzyme alpha-glucosidase. Alpha-glucosidase is a carbohydrate-hydrolase enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues in alpha-glucosides, releasing alpha-D-glucose . Inhibitors of alpha-glucosidase are of significant interest due to their potential therapeutic applications, particularly in the management of type 2 diabetes by controlling postprandial blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
|A-Glucosidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
|A-Glucosidase-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in carbohydrate metabolism and its effects on cellular processes.
作用機序
|A-Glucosidase-IN-17 exerts its effects by binding to the active site of alpha-glucosidase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of alpha-D-glucose residues, reducing the release of glucose into the bloodstream. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to carbohydrate digestion and absorption .
類似化合物との比較
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used clinically to manage diabetes.
Miglitol: A similar inhibitor with a different chemical structure but similar therapeutic effects.
Voglibose: Another alpha-glucosidase inhibitor with a unique structure and mechanism.
Uniqueness
|A-Glucosidase-IN-17 is unique due to its specific binding affinity and inhibitory potency. It may offer advantages in terms of efficacy, selectivity, and side effect profile compared to other inhibitors .
特性
分子式 |
C30H27NO2S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
2-(3-methoxy-4-phenylmethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C30H27NO2S/c1-21-12-14-23(15-13-21)26-19-30(34-29-11-7-6-10-25(29)31-26)24-16-17-27(28(18-24)32-2)33-20-22-8-4-3-5-9-22/h3-18,30H,19-20H2,1-2H3 |
InChIキー |
KWEKQFYPZDDZHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
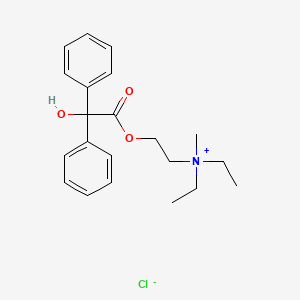
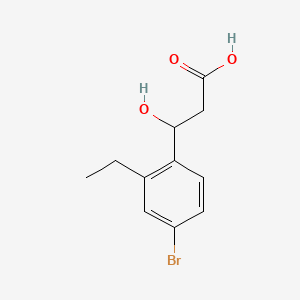
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

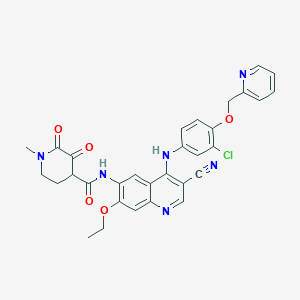
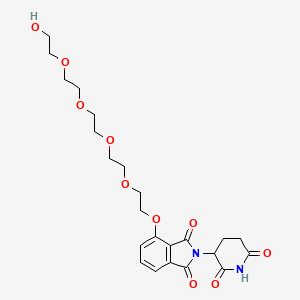
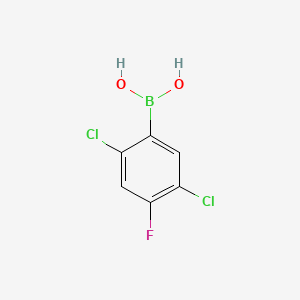
![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
